molecular formula C10H18O2 B8495001 3-Cyclohexene-1-methanol, 1-hydroxy-alpha,alpha,4-trimethyl- CAS No. 54649-49-9

3-Cyclohexene-1-methanol, 1-hydroxy-alpha,alpha,4-trimethyl-

Cat. No. B8495001
Key on ui cas rn: 54649-49-9
M. Wt: 170.25 g/mol
InChI Key: NATYWEGXDILEEH-UHFFFAOYSA-N
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Patent
US04670041

Procedure details

A mixture of 26.0 g of 2,2,6-trimethyl-1-oxaspiro(2.5)oct-5-ene and 250 ml of 1% sulfuric acid was stirred magnetically for 20 hours, then extracted with four 100 ml portions of methylene chloride. The combined methylene chloride extracts was washed, dried, concentrated and Claisen-distilled to give 22.4 g of the desired product, b.p. 78°-81° C. (0.15 mm).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:4]2([CH2:9][CH2:8][C:7]([CH3:10])=[CH:6][CH2:5]2)[O:3]1.S(=O)(=O)(O)[OH:13]>>[OH:13][C:2]([C:4]1([OH:3])[CH2:9][CH2:8][C:7]([CH3:10])=[CH:6][CH2:5]1)([CH3:11])[CH3:1]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
CC1(OC12CC=C(CC2)C)C
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred magnetically for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with four 100 ml portions of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Claisen-distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC(C)(C)C1(CC=C(CC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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